molecular formula C12H22O11 B051894 5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol CAS No. 9005-25-8

5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol

Cat. No.: B051894
CAS No.: 9005-25-8
M. Wt: 692.7 g/mol
InChI Key: GUBGYTABKSRVRQ-ASMJPISFSA-N
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Description

The compound 5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol (CAS: 21646-00-4, FDB022234) is a highly complex carbohydrate derivative characterized by a branched oligosaccharide structure . Its IUPAC name reflects multiple tetrahydropyran (oxane) rings interconnected via glycosidic linkages, with substitutions including hydroxymethyl, methoxy, and hydroxyl groups. Structurally, it shares similarities with glycosides or polysaccharide derivatives, which are often associated with roles in cell signaling or enzymatic interactions .

Properties

IUPAC Name

5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-38H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISHJVIRFPGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The resin’s sulfonic acid groups act as Brønsted acid sites, protonating the hydroxyl group of the saccharide to form an oxocarbenium ion intermediate. This intermediate reacts with the alcohol nucleophile (e.g., methanol, ethylene glycol) to form α- and β-glycosides. The resin’s macroreticular structure facilitates high surface area contact between reactants while remaining thermally stable up to 230°C.

Procedure

  • Batch Process :

    • A monosaccharide (e.g., glucose) is suspended in a monohydric alcohol (e.g., methanol) or polyhydric alcohol (e.g., ethylene glycol) with 5–20 wt% pulverized perfluorosulfonic acid resin relative to the saccharide.

    • The mixture is heated in a pressure-resistant vessel (e.g., autoclave) at 120–230°C for 10 minutes to 3 hours under autogenous pressure (5.5–6.0 kg/cm² gauge).

    • Post-reaction, the resin is filtered, and the glycoside solution is concentrated or crystallized.

  • Continuous Process :

    • A saccharide-alcohol suspension is pumped through a column packed with resin at elevated temperatures, enabling continuous production.

Yield and Selectivity

Batch reactions with glucose and methanol at 120°C for 30 minutes yield methyl glucosides with the following composition:

ComponentWeight %Molar Yield (%)
Methyl-α-glucoside55.054.7
Methyl-β-glucoside31.631.4
Methyl-α/β-maltoside8.18.8
Residual dextrose2.873.1

The resin is reusable for ≥5 cycles without significant activity loss, and the reaction mixture remains colorless, avoiding downstream decolorization.

The target compound’s multiple hydroxyl groups necessitate temporary protecting groups to ensure regioselective glycosidation. While not explicitly detailed in the cited sources, standard practices in carbohydrate chemistry involve:

Protection Steps

  • Acetylation : Treating free hydroxyls with acetic anhydride/pyridine to form acetates.

  • Benzylation : Using benzyl bromide/Ag₂O for ether formation.

  • Silylation : Employing tert-butyldimethylsilyl chloride for sterically hindered protection.

Deprotection Steps

  • Basic Hydrolysis : NaOH/MeOH for acetate removal.

  • Hydrogenolysis : H₂/Pd-C for benzyl ether cleavage.

Sequential Glycosidation for Oligosaccharide Assembly

The compound’s branched oligosaccharide backbone requires stepwise glycosidation :

  • Core Synthesis :

    • React 2-methyloxane-3,4-diol with a protected glucose derivative under resin catalysis to form the central glycosidic bond.

    • Conditions: 130°C, 20% resin loading, 1:8 molar ratio of saccharide to alcohol.

  • Branch Elongation :

    • Attach the 3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl moiety via a second glycosidation step.

    • Use ethylene glycol as the alcohol to enhance solubility at 150°C.

  • Final Functionalization :

    • Introduce the terminal 3,4-dihydroxyoxan-2-yl group under milder conditions (100°C, 15% resin) to prevent overreaction.

Industrial-Scale Purification Techniques

Crystallization

Glycoside mixtures are concentrated to 60–70% solids, cooled to 10°C, and seeded to induce crystallization. Ethanol/water (3:1 v/v) is the preferred solvent.

Chromatography

  • Ion-Exchange Resins : Amberlite A-21 removes residual acid catalysts.

  • Size-Exclusion Chromatography : Separates oligomers by molecular weight.

Challenges and Optimization

Byproduct Formation

Higher oligosides (e.g., maltosides) form via transglycosidation. Reducing reaction time to 20 minutes and using excess alcohol (1:50 saccharide:alcohol ratio) minimizes this.

Moisture Sensitivity

Despite the resin’s tolerance to 12% moisture, anhydrous alcohols improve yields by 15–20% .

Comparison with Similar Compounds

Compound A :

Name : 5-[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol
CAS : 9049-76-7

  • Key Differences :
    • Substitution at the C5 position includes a 3-(2,3-dihydroxy-2-methylpropoxy) group instead of a simpler hydroxy/methoxy group.
    • This bulky substituent may reduce solubility in polar solvents compared to the target compound.
    • Enhanced hydrogen-bonding capacity due to additional hydroxyl groups could influence crystallinity .

Compound B :

Name : Phosphate derivative of a related oxane-based oligosaccharide ()

  • Key Differences: Contains a phosphate ester at one hydroxyl position. Phosphorylation typically increases hydrophilicity and may enhance binding to charged biomolecules (e.g., enzymes or receptors) . Potential for altered metabolic stability compared to non-phosphorylated analogues .

Functional Group Analysis

Feature Target Compound Compound A Compound B
Core Structure Branched oxane rings Branched oxane rings Branched oxane rings
Hydroxyl Groups 8+ 9+ (additional diol) 7+ (one replaced by phosphate)
Methoxy Groups 2 2 2
Hydroxymethyl Groups 4 4 4
Unique Substituents None 3-(2,3-dihydroxy-2-methylpropoxy) Phosphate ester
Inferred Solubility Moderate in water Lower (bulky substituent) High (charged phosphate)

Research Findings and Implications

  • Environmental Impact : Unlike fluorochemicals discussed in , this compound lacks halogens, reducing concerns about persistent environmental degradation products .
  • QSAR Potential: Molecular descriptors (e.g., van der Waals volume, polarity indices) could predict solubility or reactivity, as outlined in .

Biological Activity

The compound 5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol (IUPAC name: C27H48O20) is a complex polysaccharide derivative with significant biological activity. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of multiple hydroxyl groups and methoxy groups, contributing to its solubility and reactivity. Its molecular structure can be summarized as follows:

Property Details
Molecular Formula C27H48O20
Molar Mass 576.65 g/mol
Solubility Soluble in water
CAS Number 24836924

The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules, which may enhance its therapeutic efficacy.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against a range of pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating inhibition of bacterial growth at varying concentrations.

Anti-inflammatory Effects

The compound has been found to modulate inflammatory responses in vitro. It inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis.

Case Studies

  • Antioxidant Efficacy in Cell Cultures : A study conducted on human fibroblast cells demonstrated that treatment with the compound resulted in a 30% reduction in oxidative stress markers compared to untreated controls.
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against common pathogens. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong antimicrobial potential.
  • Anti-inflammatory Response : In a mouse model of arthritis, administration of the compound led to a significant decrease in paw swelling and joint inflammation, as measured by histological analysis.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups in its structure are likely responsible for its ability to donate electrons to free radicals, neutralizing them.
  • Membrane Disruption : The lipophilic nature of methoxy groups may facilitate interaction with microbial membranes, leading to cell lysis.
  • Cytokine Modulation : The compound appears to influence signaling pathways involved in inflammation, possibly through inhibition of NF-kB activation.

Q & A

Q. What methodologies are recommended for synthesizing this complex glycoside and confirming its structural integrity?

Synthesis involves multi-step glycosylation reactions with careful selection of protecting groups (e.g., benzyl or acetyl groups) to manage regioselectivity. Post-synthesis, structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) to resolve sugar ring configurations and linkage positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignments .

Q. Which analytical techniques are critical for assessing purity and identifying impurities in this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use a polar stationary phase (e.g., C18) with evaporative light scattering detection (ELSD) to separate and quantify glycoside derivatives .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and visualizing agents like vanillin-sulfuric acid .
  • Potentiometric Titrations : Measure acidic/basic functional groups (e.g., hydroxyls) to assess purity deviations, as demonstrated in analogous glycoside studies .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Solvent Screening : Test dimethyl sulfoxide (DMSO), water, or methanol mixtures, adjusting pH to stabilize labile hydroxyl groups.
  • Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrolysis .
  • Stability Studies : Use accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. What computational strategies can address challenges in regioselective glycosylation during synthesis?

  • Quantum Mechanical (QM) Calculations : Model transition states to predict steric and electronic barriers at specific hydroxyl positions .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR can identify low-energy pathways for glycosidic bond formation .
  • Machine Learning (ML) : Train models on existing glycosylation data to predict optimal protecting group combinations .

Q. How can researchers elucidate the compound’s interactions with carbohydrate-binding proteins (e.g., lectins)?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to identify critical hydrogen bonds or hydrophobic contacts .

Q. How should conflicting data on bioactivity or stability be resolved?

  • Reproducibility Protocols : Standardize assay conditions (e.g., buffer ionic strength, temperature) across labs to minimize variability .
  • Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic assays vs. SPR for binding affinity) .
  • Meta-Analysis : Aggregate data from independent studies to identify trends or outliers, applying statistical tools like principal component analysis (PCA) .

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